Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with maleic anhydride to form the corresponding ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate. This intermediate is then subjected to further reactions to introduce the benzyl group at the 3-position of the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: This compound lacks the benzyl group at the 3-position, which can affect its reactivity and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate:
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-25-20(24)15-8-10-17(11-9-15)21-18(22)13-16(19(21)23)12-14-6-4-3-5-7-14/h3-11,16H,2,12-13H2,1H3 |
InChI Key |
LKDMKBVXEISXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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